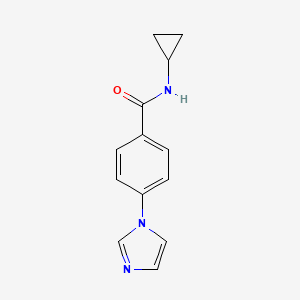![molecular formula C16H12ClNO4S B7538165 N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)
N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide, commonly known as CCOS, is a sulfonamide-based compound that has shown potential in various scientific applications.
Wirkmechanismus
The mechanism of action of CCOS is not fully understood. However, studies have suggested that CCOS inhibits the activity of certain enzymes, such as carbonic anhydrase and aromatase, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
CCOS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CCOS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCOS is its ease of synthesis, which makes it readily available for research purposes. CCOS also has a relatively low toxicity, making it a safer alternative to other sulfonamide-based compounds. However, CCOS has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for CCOS research. One area of interest is the development of CCOS as a therapeutic agent for cancer and inflammatory diseases. Studies are also needed to further understand the mechanism of action of CCOS and its potential interactions with other enzymes and proteins. Additionally, research is needed to improve the solubility of CCOS in water, which would make it easier to work with in experiments.
Conclusion
In conclusion, CCOS is a sulfonamide-based compound that has shown potential in various scientific applications. Its ease of synthesis, low toxicity, and anti-cancer and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of CCOS and its potential as a therapeutic agent.
Synthesemethoden
CCOS can be synthesized using a simple one-pot reaction, which involves the condensation of 2-chlorobenzaldehyde, malonic acid, and sulfanilamide in the presence of piperidine and acetic anhydride. The resulting product is purified using recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
CCOS has been extensively studied for its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells, particularly breast and prostate cancer cells. CCOS has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-14-4-2-1-3-12(14)10-18-23(20,21)13-6-7-15-11(9-13)5-8-16(19)22-15/h1-9,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLVCNEFQMACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]acetamide](/img/structure/B7538096.png)

![N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)


![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)



![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)
